4-Borono-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

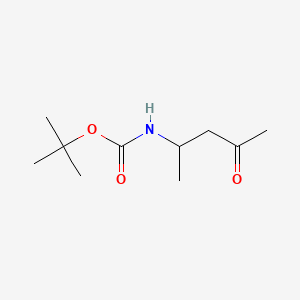

4-Borono-2-methylbenzoic acid is a chemical compound used as a building block in the preparation of anthranilic acids, which possess antibacterial activity . It appears as a white to brown crystal powder .

Molecular Structure Analysis

The molecular formula for 4-Borono-2-methylbenzoic acid is C8H9BO4 . The exact molecular structure could not be retrieved from the search results.

Physical And Chemical Properties Analysis

4-Borono-2-methylbenzoic acid is a white to brown crystal powder . The compound is insoluble in water . The molecular weight is 179.97 g/mol .

Aplicaciones Científicas De Investigación

Fluorescent Reporter for Sugar Binding

4-Borono-2-methylbenzoic acid has been found to be useful in the creation of fluorescent reporters. A study by Wang, Jin, and Wang (2005) discovered a water-soluble boronic acid that changes its fluorescence at three different wavelengths upon binding with sugars. This property makes it particularly useful for carbohydrate sensors in physiological conditions (Wang, Jin, & B. Wang, 2005).

Synthesis of Organic Materials

Potential Antiviral Therapeutics

In the field of biomedical applications, Khanal et al. (2013) described the creation of phenylboronic-acid-modified nanoparticles, which have shown promise as antiviral inhibitors against Hepatitis C virus. These nanoparticles demonstrate reduced cellular toxicity, suggesting potential as a therapeutic strategy for viral infections (Khanal et al., 2013).

Spectrophotometric Determination of Boron

Another application includes the spectrophotometric determination of boron. Oshima et al. (1982) developed a method based on the reaction of boric acid with certain compounds, allowing the measurement of boron in various materials like steel (Oshima et al., 1982).

In Organic Chemistry

In organic chemistry, Paintner et al. (2001) reported the use of boronic acid derivatives in regioselective hydroxyalkylations, which are important for synthesizing specific organic compounds (Paintner et al., 2001).

Medical Applications

In medical applications, Prikaznov et al. (2011) prepared boron-containing carboxylic acids for use in radionuclide diagnostics and boron neutron capture therapy for cancer (Prikaznov et al., 2011).

Detection of Boronic Acids

Aronoff, VanVeller, and Raines (2013) developed a method for detecting boronic acids and other boron-containing compounds, which is crucial for monitoring synthetic reactions and detecting these compounds on solid supports (Aronoff, VanVeller, & Raines, 2013).

Safety And Hazards

While specific safety and hazard information for 4-Borono-2-methylbenzoic acid is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing in dust, and not ingesting the compound. If swallowed, immediate medical assistance should be sought . The compound should be stored in tightly closed containers in a cool, well-ventilated place .

Propiedades

IUPAC Name |

4-borono-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNNWPPDDRQZJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681887 |

Source

|

| Record name | 4-Borono-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Borono-2-methylbenzoic acid | |

CAS RN |

191089-06-2 |

Source

|

| Record name | 4-Borono-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574205.png)

![4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B574207.png)